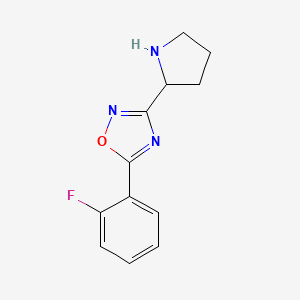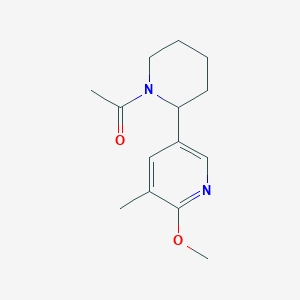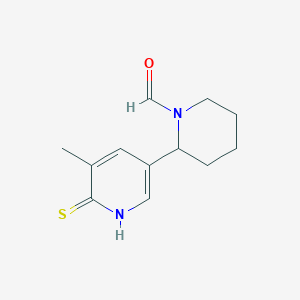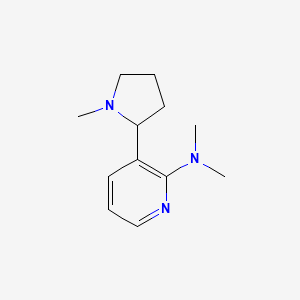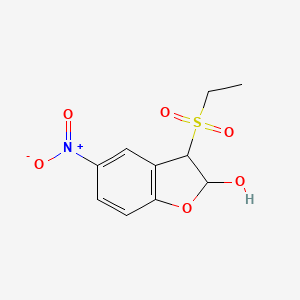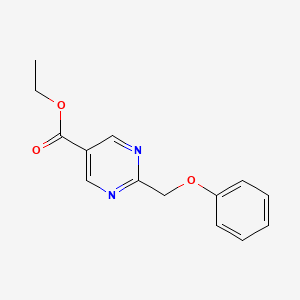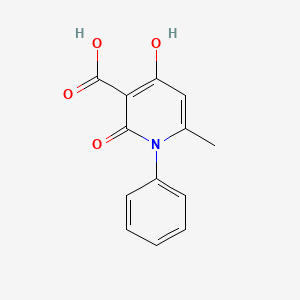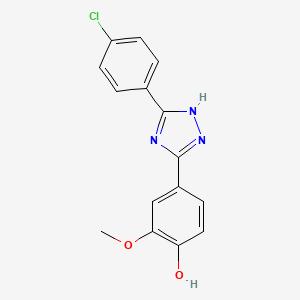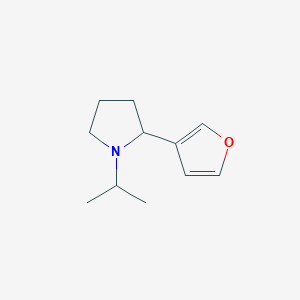
2-(Furan-3-yl)-1-isopropylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-1-isopropylpyrrolidine is a heterocyclic organic compound that features a furan ring attached to a pyrrolidine ring with an isopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-isopropylpyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is critical to achieving high efficiency and selectivity in the industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-yl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)-1-isopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The pyrrolidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Furan-2-yl)-1-isopropylpyrrolidine
- 2-(Furan-3-yl)-1-methylpyrrolidine
- 2-(Furan-3-yl)-1-ethylpyrrolidine
Uniqueness
2-(Furan-3-yl)-1-isopropylpyrrolidine is unique due to the specific positioning of the furan ring and the isopropyl substituent on the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-6-3-4-11(12)10-5-7-13-8-10/h5,7-9,11H,3-4,6H2,1-2H3 |
Clave InChI |
WPWBBIHZDYMXGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC1C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


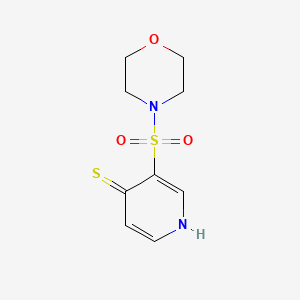
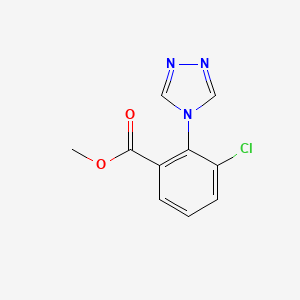
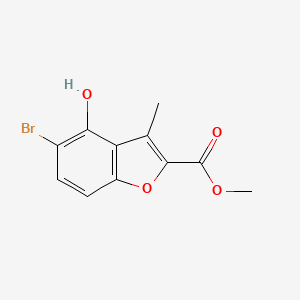
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11804141.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)
